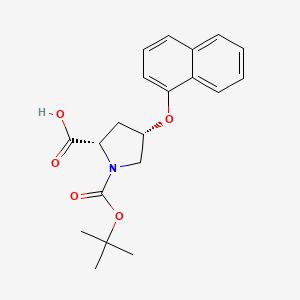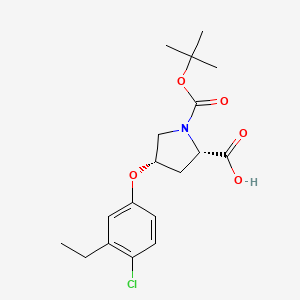![molecular formula C21H25NO3 B3091532 Methyl (2S,4S)-4-[4-(1-methyl-1-phenylethyl)-phenoxy]-2-pyrrolidinecarboxylate CAS No. 1217784-47-8](/img/structure/B3091532.png)
Methyl (2S,4S)-4-[4-(1-methyl-1-phenylethyl)-phenoxy]-2-pyrrolidinecarboxylate
描述
Methyl (2S,4S)-4-[4-(1-methyl-1-phenylethyl)-phenoxy]-2-pyrrolidinecarboxylate is a complex organic compound that belongs to the class of pyrrolidinecarboxylates This compound is characterized by its unique structural features, including a pyrrolidine ring, a phenoxy group, and a methyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-4-[4-(1-methyl-1-phenylethyl)-phenoxy]-2-pyrrolidinecarboxylate typically involves multi-step organic reactions. One common synthetic route may include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions, where a phenol derivative reacts with a suitable leaving group.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Methyl (2S,4S)-4-[4-(1-methyl-1-phenylethyl)-phenoxy]-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: The phenoxy group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which Methyl (2S,4S)-4-[4-(1-methyl-1-phenylethyl)-phenoxy]-2-pyrrolidinecarboxylate exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, altering cellular functions.
相似化合物的比较
Similar Compounds
Methyl (2S,4S)-4-[4-(1-methyl-1-phenylethyl)-phenoxy]-2-pyrrolidinecarboxylate: can be compared with other pyrrolidinecarboxylates and phenoxy derivatives.
Structural Analogues: Compounds with similar structural features, such as different substituents on the pyrrolidine ring or phenoxy group.
Uniqueness
Structural Uniqueness: The specific arrangement of functional groups and stereochemistry makes this compound unique.
Functional Properties: Its unique chemical properties and potential biological activities distinguish it from other similar compounds.
属性
IUPAC Name |
methyl (2S,4S)-4-[4-(2-phenylpropan-2-yl)phenoxy]pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-21(2,15-7-5-4-6-8-15)16-9-11-17(12-10-16)25-18-13-19(22-14-18)20(23)24-3/h4-12,18-19,22H,13-14H2,1-3H3/t18-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBGZZLUTOXGFU-OALUTQOASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3CC(NC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)O[C@H]3C[C@H](NC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[2-(trifluoro-methyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091537.png)

![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091546.png)


